molecular formula C27H31NO7 B2382696 ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-93-8

ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2382696
CAS No.: 610759-93-8
M. Wt: 481.545
InChI Key: XVOXEKUSJDKXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a fused benzopyran-4-one core. Key structural features include:

  • A hydroxyl group at position 7, enabling hydrogen bonding.
  • A (2-methylpiperidin-1-yl)methyl substituent at position 8, introducing steric bulk and basicity.
  • An ethyl carboxylate ester at position 2, enhancing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO7/c1-5-34-27(31)26-23(17-9-12-21(32-3)22(14-17)33-4)24(30)18-10-11-20(29)19(25(18)35-26)15-28-13-7-6-8-16(28)2/h9-12,14,16,29H,5-8,13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXEKUSJDKXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromone family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H25NO6\text{C}_{20}\text{H}_{25}\text{N}\text{O}_{6}

This structure includes a chromone backbone with specific functional groups that contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that compounds within the chromone family often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity. For instance, studies have shown that similar chromone derivatives can effectively reduce oxidative stress by neutralizing free radicals, thus protecting cellular components from damage .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways crucial for bacterial survival .

Anticancer Properties

Chromones are recognized for their potential anticancer effects. The compound under discussion has shown promise in inhibiting cancer cell proliferation in several studies. For example, it has been found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, particularly by influencing Bcl-2 family proteins and caspase activation .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues, thereby providing a therapeutic avenue for intervention .

Study 1: Antioxidant and Antimicrobial Evaluation

In a comparative study assessing various chromone derivatives, this compound was tested alongside known antioxidants. The results indicated that this compound exhibited superior scavenging activity against DPPH radicals compared to standard antioxidants like ascorbic acid .

Study 2: Anticancer Activity Assessment

A detailed investigation into the cytotoxic effects of this chromone derivative revealed that it significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value lower than that of many conventional chemotherapeutics. Mechanistic studies suggested that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 12 µM
AntimicrobialDisk Diffusion MethodEffective against E. coli
AnticancerMTT AssayIC50 = 15 µM (MCF-7 cells)
Enzyme InhibitionKinase Inhibition AssaySignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

The target compound shares a chromene/chromenone backbone with multiple analogs (Table 1). Substituent variations significantly influence physicochemical and biological properties.

Table 1: Structural Comparison of Chromene Derivatives
Compound ID/Name R1 (Position 3) R2 (Position 8) R3 (Position 7) Core Modification
Target Compound 3,4-dimethoxyphenyl (2-methylpiperidin-1-yl)methyl Hydroxy 4-Oxo-4H-chromene
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate (54870-23-4) 3-methyl 8-Hydroxy Isochromene (1-oxo)
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (846062-69-9) 4-chlorophenyl (4-(2-hydroxyethyl)piperazin-1-yl)methyl Hydroxy 4-Oxo-4H-chromene
Ethyl 3-{6-chloro-7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (840485-97-4) 6-chloro, 4-methyl (3-chlorobenzyl)oxy 2-Oxo-2H-chromene

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility
  • The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in 846062-69-9 . Methoxy groups enhance membrane permeability but may reduce aqueous solubility.
  • The ethyl carboxylate ester in the target compound improves solubility relative to non-esterified analogs like 846062-69-9, which lacks a solubilizing group .
Steric and Electronic Modifications
  • In contrast, the (4-(2-hydroxyethyl)piperazin-1-yl)methyl group in 846062-69-9 adds polarity and hydrogen-bonding capacity .
  • The trifluoromethyl group in 846062-69-9 enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Q & A

Basic: What are the recommended synthetic routes for ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step condensation and functionalization. A chromene-4-one core is first prepared via Claisen-Schmidt condensation of substituted benzaldehydes and ethyl acetoacetate. The 3,4-dimethoxyphenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Subsequent Mannich reaction with 2-methylpiperidine introduces the piperidinylmethyl moiety at the 8-position . Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Key challenges include regioselectivity in the Mannich reaction and protecting the 7-hydroxy group during synthesis to prevent side reactions .

Advanced: How can researchers resolve conflicting bioactivity data for this compound in anticancer assays?

Methodological Answer:
Contradictory results often arise from assay-specific variables (e.g., cell line heterogeneity, concentration thresholds). To address this:

  • Replicate assays across multiple cell lines (e.g., MCF-7, HeLa, A549) using standardized protocols (MTT or SRB assays).
  • Validate target engagement via kinase profiling or apoptosis markers (e.g., caspase-3 activation).
  • Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., modifying the 2-methylpiperidine group) to isolate critical pharmacophores .
  • Cross-reference with computational models (molecular docking against Bcl-2 or tubulin) to identify binding affinities that align with experimental IC50 values .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1H and 13C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromene carbonyl at δ 180–185 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the piperidinylmethyl group .
  • FT-IR : Validate hydroxy (broad peak ~3200 cm⁻¹) and ester carbonyl (strong peak ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C25H27NO7: 454.18).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (requires slow evaporation from DCM/hexane) .

Advanced: How can the compound’s fluorescence properties be optimized for cellular imaging?

Methodological Answer:
Fluorescence efficiency depends on chromene ring conjugation and substituent effects. To enhance quantum yield:

  • Modify the 7-hydroxy group : Replace with electron-withdrawing groups (e.g., trifluoromethyl) to stabilize excited states .
  • Introduce π-extended systems : Fuse thiophene or pyridine rings at the 3-position to red-shift emission wavelengths.
  • Test in live-cell imaging : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to assess localization. Buffer conditions (pH 4.6 acetate buffer) improve solubility and reduce aggregation .

Basic: What strategies ensure stability during storage and in vitro assays?

Methodological Answer:

  • Storage : Lyophilize and store at –20°C under nitrogen to prevent oxidation of the chromene-4-one core.
  • Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for aqueous solubility. Avoid prolonged exposure to light to prevent photodegradation.
  • Stability assays : Monitor via HPLC (C18 column, methanol/water gradient) over 48 hours at 37°C. Major degradation products include sulfoxides (from thioether oxidation) and hydrolyzed esters .

Advanced: How to design a mechanistic study for its anti-inflammatory activity?

Methodological Answer:

  • In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA.
  • Pathway analysis : Perform Western blotting for NF-κB p65 nuclear translocation and IκBα degradation.
  • SAR-driven mutagenesis : Compare analogs lacking the 3,4-dimethoxyphenyl group to assess its role in COX-2 inhibition.
  • Molecular dynamics simulations : Model interactions with COX-2 active site (PDB: 5KIR) to predict binding modes and validate with SPR assays .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) for optimal resolution. Detect at λ = 254 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 454→327 for quantification) in plasma samples. Validate with spike/recovery tests (≥85% recovery).
  • Sample preparation : Protein precipitation with acetonitrile followed by SPE (C18 cartridges) reduces matrix effects .

Advanced: How to evaluate its potential as a dual-acting antimicrobial and anticancer agent?

Methodological Answer:

  • Dual-activity screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria alongside NCI-60 cancer cell lines.
  • Resistance studies : Perform serial passage assays to monitor MIC increases over 20 generations.
  • Mechanistic overlap : Assess DNA gyrase inhibition (via supercoiling assays) and topoisomerase IIα activity to identify shared targets.
  • In vivo models : Use zebrafish xenografts for simultaneous toxicity and efficacy profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.